molecular formula C11H14N4O B3058824 6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine CAS No. 92001-73-5

6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Cat. No.: B3058824
CAS No.: 92001-73-5
M. Wt: 218.26 g/mol
InChI Key: WBWYVTCATBCSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a modified purine derivative characterized by a methyl group at the C6 position and a tetrahydropyranyl (THP) protective group at the N9 position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of nucleoside analogs and kinase inhibitors . The THP group enhances stability during synthetic processes, preventing undesired side reactions at the N9 position while allowing selective functionalization at other sites (e.g., C2, C8) .

Properties

IUPAC Name

6-methyl-9-(oxan-2-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-8-10-11(13-6-12-8)15(7-14-10)9-4-2-3-5-16-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWYVTCATBCSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=N1)N(C=N2)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463382
Record name 9H-Purine, 6-methyl-9-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92001-73-5
Record name 9H-Purine, 6-methyl-9-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed THP Protection

Procedure :
6-Chloropurine is reacted with 3,4-dihydropyran (DHP) in ethyl acetate under acidic conditions (e.g., p-toluenesulfonic acid) at 50°C for 64 hours.

Reaction Conditions :

Reagent Quantity Solvent Temperature Time Yield
6-Chloropurine 1.0 eq. EtOAc 50°C 64 h 62%
3,4-Dihydropyran 10 eq.
p-TSA 0.03 eq.

Characterization :

  • ¹H NMR (CDCl₃): δ 8.75 (s, H2), 8.34 (s, H8), 5.80 (dd, CHO), 4.20–3.79 (m, CH₂O), 2.28–1.63 (m, (CH₂)₃CH₂O).
  • HPLC : Retention time = 1.52 min (EtOH/Tol = 5:1).

This method avoids competitive reactions at N7 and N3 positions, ensuring exclusive N9 protection.

Methylation at the Purine C6 Position

Substitution of the C6 chlorine with a methyl group is achieved via metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Kumada Coupling

Procedure :
6-Chloro-9-THP-purine undergoes Kumada coupling with methyl magnesium bromide in tetrahydrofuran (THF) using Pd(dppf)Cl₂ as the catalyst.

Reaction Conditions :

Reagent Quantity Solvent Temperature Time Yield
6-Chloro-9-THP-purine 1.0 eq. THF 25°C 16 h 68%
MeMgBr 1.5 eq.
Pd(dppf)Cl₂ 0.1 eq.

Mechanistic Insights :
The reaction proceeds via oxidative addition of the C–Cl bond to Pd(0), transmetallation with MeMgBr, and reductive elimination to form the C–Me bond.

Copper-Mediated SNAr Methylation

Procedure :
A modified Ullmann-type reaction employs CuI/1,10-phenanthroline in dimethylformamide (DMF) with methyl iodide as the methyl source.

Reaction Conditions :

Reagent Quantity Solvent Temperature Time Yield
6-Chloro-9-THP-purine 1.0 eq. DMF 110°C 24 h 45%
MeI 2.0 eq.
CuI 0.2 eq.
1,10-Phenanthroline 0.4 eq.

Limitations :
Lower yields are attributed to competing side reactions, including dehalogenation and homocoupling.

Alternative Routes and Comparative Analysis

Direct Purine Ring Synthesis

The Traube synthesis constructs the purine ring from 4,5-diamino-6-methylpyrimidine, followed by cyclization with formamide. Subsequent N9 protection yields the target compound.

Advantages :

  • Avoids post-modification challenges.
  • Suitable for large-scale production.

Disadvantages :

  • Limited commercial availability of 6-methylpyrimidine precursors.

Mitsunobu Alkylation at N9

A Mitsunobu reaction between 6-methylpurine and 2-(tetrahydro-2H-pyran-2-yloxy)ethanol introduces the THP group.

Reaction Conditions :

Reagent Quantity Solvent Temperature Time Yield
6-Methylpurine 1.0 eq. THF 0°C → 60°C 12 h 55%
2-THP-oxyethanol 1.2 eq.
DIAD 1.5 eq.
PPh₃ 1.5 eq.

Outcome :
Moderate yields due to steric hindrance at N9.

Challenges and Optimization Strategies

Competing Reactivity at N7 and N3

Electron-withdrawing substituents at C6 enhance N9 selectivity during THP protection. For example, 6-chloropurine exhibits higher N9 regioselectivity (95%) compared to 6-methylpurine (70%).

Solvent and Catalyst Selection

  • THF vs. DMF : THF improves Pd-catalyzed coupling efficiency, while DMF favors Cu-mediated reactions.
  • Ligand Effects : Bulky ligands (e.g., XPhos) suppress β-hydride elimination in Kumada couplings.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula: C₁₁H₁₄N₄O
  • Molecular Weight: 234.26 g/mol
  • Solubility: Predicted log S values range from -2.43 (ESOL) to -1.92 (Ali), indicating moderate solubility in aqueous and organic solvents .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, focusing on substituent variations and their biochemical implications:

Compound Name Substituents (Position) Key Features Reference
6-Chloro-9-THP-purine Cl (C6), THP (N9) Precursor for cross-coupling (Suzuki-Miyaura) and nucleophilic substitutions; 91% yield in THP protection .
6-Iodo-9-THP-purine I (C6), THP (N9) High reactivity in Stille couplings; synthesized via lithiation-iodination (95% yield) .
6-Ethynyl-2-fluoro-9-THP-purine Ethynyl (C6), F (C2), THP (N9) Irreversible kinase inhibitor; synthesized via Sonogashira coupling (99% yield) .
6-(4-Methoxyphenyl)-9-THP-purine 4-MeOPh (C6), THP (N9) Aryl-substituted analogue for anticancer studies; Suzuki coupling yield: 88% .
9-Cyclohexyl-6-chloropurine Cl (C6), Cyclohexyl (N9) Alternative N9 protection; lower solubility compared to THP derivatives .

Halogenation and Cross-Coupling

  • 6-Chloro-9-THP-purine serves as a versatile intermediate. Lithiation at C8 enables electrophilic additions (e.g., iodine, bromine) for halogenation, while palladium-catalyzed cross-couplings (Suzuki, Sonogashira) introduce aryl or alkynyl groups .
  • 6-Methyl-9-THP-purine exhibits reduced reactivity in cross-couplings compared to its chloro counterpart, limiting its use in late-stage diversification .

Protecting Group Efficiency

  • THP vs. Cycloalkyl Groups : The THP group offers superior steric protection and easier deprotection (acidic conditions) compared to cyclohexyl or cyclopentyl groups, which require harsher conditions .
  • Solubility Impact : THP derivatives generally exhibit higher log S values than cyclohexyl analogues, enhancing their utility in biological assays .

Biological Activity

6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic compound belonging to the purine family, characterized by its unique structural features. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological macromolecules.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C11H14N4O\text{C}_{11}\text{H}_{14}\text{N}_{4}\text{O}

This compound features a methyl group at the 6-position and a tetrahydropyran ring at the 9-position, which influence its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in purine metabolism. The compound may exhibit inhibitory effects on enzymes such as xanthine oxidase, which is crucial in purine degradation pathways. This inhibition could lead to therapeutic applications in conditions associated with purine metabolism disorders.

Biological Activity and Applications

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation against bacterial strains.
  • Antioxidant Properties : The compound has been studied for its potential antioxidant effects, which could be beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : There is emerging evidence indicating that this compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Case Studies

Several studies have explored the biological activities of similar purine derivatives, providing insights into the potential effects of this compound:

StudyFocusFindings
Gundersen et al. (2001) Antimycobacterial ActivityIdentified purines with low minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, suggesting structural modifications could enhance activity.
BenchChem (2024) Biological InteractionsHighlighted the potential interactions with biological macromolecules and therapeutic applications in anti-inflammatory and antioxidant contexts.

Research Findings

Recent research has focused on the synthesis and biological evaluation of purine derivatives:

  • Synthesis : Various synthetic routes have been developed to produce this compound efficiently, often involving multi-step organic reactions under controlled conditions.
  • Biological Evaluation : In vitro studies have demonstrated the compound's ability to inhibit specific enzymes related to purine metabolism, supporting its potential use in treating metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Reactant of Route 2
Reactant of Route 2
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.